molecular formula C8H7ClO2 B1588500 2-Chloro-4-methoxybenzaldehyde CAS No. 54439-75-7

2-Chloro-4-methoxybenzaldehyde

Cat. No. B1588500
CAS RN: 54439-75-7
M. Wt: 170.59 g/mol
InChI Key: YWGKOEQZKMSICW-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxybenzaldehyde (2-C4MBA) is an aromatic aldehyde compound that is commonly used in the synthesis of various organic molecules and as a reagent in various laboratory experiments. It is a colorless solid with a melting point of 58-60 °C and a boiling point of 155-157 °C. 2-C4MBA is a widely used reagent in organic synthesis and has a wide range of applications in the fields of medicinal chemistry, chemical biology, and pharmacology.

Scientific Research Applications

Solubility and Activity Coefficient

2-Chloro-4-methoxybenzaldehyde, a compound closely related to 5-chloro-4-hydroxy-3-methoxybenzaldehyde, has been studied for its solubility and infinite dilution activity coefficient in water. This research is essential for understanding the compound's behavior in various temperatures, crucial for industrial and pharmaceutical applications (Larachi et al., 2000).

Antioxidant Activity

Studies have synthesized derivatives from halogenated vanillin, including 3-chloro-4-hydroxy-5-methoxybenzaldehyde, and evaluated their antioxidant activity. This research indicates potential applications in food preservation and health-related products, given the importance of antioxidants (Rijal et al., 2022).

Antimicrobial and Antiaflatoxigenic Activities

Research on 2-Hydroxy-4-methoxybenzaldehyde, a compound similar to this compound, has revealed its effective antimicrobial and antiaflatoxigenic properties. These findings are significant for developing new antimicrobial agents in pharmaceuticals and agriculture (Harohally et al., 2017).

Schiff Base Formation

Schiff base formation using compounds like 2-Hydroxy-4-methoxybenzaldehyde and cinnamaldehyde has been explored for enhancing antimicrobial properties. This research suggests potential in synthesizing new chemical entities with improved biological activities (Harohally et al., 2017).

Crystal Structure Analysis

Studies have also focused on the crystal structure analysis of compounds related to this compound, providing insights into their molecular arrangements and potential applications in material science (Wu, 2009).

Antibacterial Properties

Research has been conducted on the synthesis and antibacterial activities of various Schiff base compounds derived from aldehydes like 3-methoxybenzaldehyde. This information is valuable for developing new antibacterial agents (He & Xue, 2021).

Photodegradation Studies

Photodegradation studies of related compounds, such as 2-ethylhexyl 4-methoxycinnamate, in the presence of reactive oxygen and chlorine species provide valuable information for understanding the environmental impact and stability of these compounds (Gackowska et al., 2014).

properties

IUPAC Name

2-chloro-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGKOEQZKMSICW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20429431
Record name 2-chloro-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54439-75-7
Record name 2-chloro-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-methoxybenzaldehyde
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Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-4-hydroxybenzaldehyde (2 g, 12.8 mmol) in N,N-dimethylformamide (25 mL) were added potassium carbonate (3.46 g, 25 mmol) and methyl iodide (large excess) and the mixture was stirred at room temperature for 18 h. Water was added to the reaction mixture and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give an almost pure title compound (1.55 g, 70%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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Yield
70%

Synthesis routes and methods II

Procedure details

The reaction mixture of 1.0 g (6.4 mmoles) of 2-chloro-4-hydroxybenzaldehyde, 4.4 g (32 mmoles) of potassium carbonate, and 1.4 g (9.6 mmoles) of methyl iodide in 10 mL of N,N-dimethylformamide was stirred at 70° C. for 2 h and poured into ice water. The precipitate was filtered, washed with water, and dried at 40° C. in vacuum oven overnight to yield 750 mg (68%) of the title compound as a light pink solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
68%

Synthesis routes and methods III

Procedure details

To suspension of sodium hydride (2.6 g; 62.6% in oil) in dimethylformamide (80 ml), a solution of 2-chloro-4-hydroxybenzaldehyde (10.0 g) in dimethylformamide (50 ml) was dropped over 15 minutes. The mixture was stirred for 30 minutes. Methyl iodide (4.2 ml) was dropped into the reaction mixture over 10 minutes at 0° C., and stirred for 1 hour. The reaction mixture was poured into water and extracted with hexane/ethyl:acetate (1:1) The organic layer was washed with water and a saturated aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate and concentrated to give the title compound (10.7 g) having the following physical data.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
4.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-4-methoxybenzaldehyde
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